Aqueous Solubility >10 mg/mL Enables Intravenous Formulation Without Co-Solvents, Unlike Parent Duocarmycin B2
Pibrozelesin hydrochloride (KW-2189) exhibits aqueous solubility exceeding 10 mg/mL, a property that directly enabled its intravenous administration in preclinical and clinical studies without the need for organic co-solvents or complex formulation vehicles [1]. This represents a critical practical advantage over the parent natural product duocarmycin B2, which is described as having poor water solubility that limits its direct use in aqueous dosing solutions and contributes to inconsistent in vivo exposure [2]. The quantitative solubility threshold of >10 mg/mL was a primary selection criterion during the medicinal chemistry optimization campaign that identified KW-2189 as the clinical candidate from among numerous A-ring pyrrole analogs [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >10 mg/mL |
| Comparator Or Baseline | Duocarmycin B2 (parent natural product): poorly water-soluble; no quantitative value reported but explicitly described as limiting in vivo applicability [2] |
| Quantified Difference | Qualitative superiority: KW-2189 solubility is at least one order of magnitude higher; enables straightforward i.v. formulation |
| Conditions | Aqueous solution at room temperature; reported in J. Med. Chem. 1999 and Cancer Res. 1994 |
Why This Matters
For procurement decisions, water solubility >10 mg/mL translates to reduced solvent-induced artifacts in cell-based assays, simpler in vivo dosing protocols, and lower batch-to-batch variability in dissolution-dependent experiments.
- [1] Amishiro N, Nagamura S, Kobayashi E, Gomi K, Saito H. New water-soluble duocarmycin derivatives: synthesis and antitumor activity of A-ring pyrrole compounds bearing beta-heteroarylacryloyl groups. J Med Chem. 1999 Feb 25;42(4):669-76. PMID: 10052974. View Source
- [2] Kobayashi E, Okamoto A, Asada M, Okabe M, Nagamura S, Asai A, Saito H, Gomi K, Hirata T. Characteristics of antitumor activity of KW-2189, a novel water-soluble derivative of duocarmycin, against murine and human tumors. Cancer Res. 1994 May 1;54(9):2404-10. PMID: 8162588. View Source
